what is the chemical structure of levofloxacin tetrafluoro impurity 1
what is the chemical structure of levofloxacin tetrafluoro impurity 1
Mechanistic Profiling and Analytical Control of Levofloxacin Tetrafluoro Impurity 1: A Comprehensive Technical Guide
Executive Summary
Levofloxacin is a third-generation, broad-spectrum fluoroquinolone antibiotic renowned for its efficacy against both gram-positive and gram-negative bacteria by inhibiting bacterial DNA gyrase[1]. However, the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are heavily dependent on the rigorous control of process-related impurities. Among these, Levofloxacin Tetrafluoro Impurity 1 (CAS: 110548-02-2)[] stands out as a critical pre-cyclization intermediate.
As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic narrative. Understanding why an impurity forms, why it persists, and how its distinct physicochemical properties dictate our analytical choices is paramount. This guide deconstructs the chemical identity, synthetic origins, and analytical methodologies required to isolate and quantify this specific tetrafluoro impurity, ensuring a self-validating framework for drug development professionals.
Chemical Identity & Structural Elucidation
Levofloxacin Tetrafluoro Impurity 1 is an uncyclized enamine intermediate. Unlike the final Levofloxacin molecule—which features a fused tricyclic benzoxazine core and a single fluorine atom—this impurity retains a highly lipophilic tetrafluorobenzoyl moiety and an intact ethyl ester group[3].
The presence of the chiral (S)-2-amino-1-propanol (L-alaninol) side chain is what ultimately dictates the stereochemistry of the final drug, making this impurity a pivotal node in the asymmetric synthesis of Levofloxacin[4].
Table 1: Quantitative & Physicochemical Data
| Parameter | Specification / Value |
| Common Name | Levofloxacin Tetrafluoro Impurity 1[] |
| IUPAC Name | Ethyl (S,Z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[3] |
| CAS Registry Number | 110548-02-2[] |
| Molecular Formula | C15H15F4NO4[5] |
| Molecular Weight | 349.28 g/mol [6] |
| Stereochemistry | (S)-configuration (propanol moiety); (Z)-configuration (alkene) |
| Structural Features | Uncyclized precursor; retains 4 fluorine atoms and an ethyl ester |
Mechanistic Origins in the Synthetic Pathway
To control an impurity, one must understand its genesis. The synthesis of Levofloxacin begins with 2,3,4,5-tetrafluorobenzoic acid. After activation to an acyl chloride, it is reacted with an acrylate derivative to form a beta-keto ester framework.
The Causality of Formation: Levofloxacin Tetrafluoro Impurity 1 is formed when this framework is treated with (S)-2-amino-1-propanol. The primary amine attacks the alpha-beta unsaturated system, yielding the enamine (Impurity 1). Why does it persist as an impurity? The subsequent step requires an intramolecular Nucleophilic Aromatic Substitution (SNAr), where the hydroxyl group of the propanol moiety attacks the ortho-fluorine to close the benzoxazine ring. If the base catalyst is depleted, or if thermodynamic conditions (temperature/time) are insufficient, this intermediate fails to cyclize and carries over into downstream processes.
Mechanistic pathway of Levofloxacin synthesis highlighting the formation of Tetrafluoro Impurity 1.
Analytical Profiling: Self-Validating HPLC-MS/MS Protocol
Because Levofloxacin Tetrafluoro Impurity 1 retains four highly electronegative fluorine atoms and lacks the ionizable piperazine ring of the final API, it is profoundly more lipophilic. An isocratic method optimized for the polar API would result in unacceptably long retention times and peak broadening for this impurity. Therefore, a steep reversed-phase gradient is mechanically required.
The following protocol is designed as a self-validating system . It does not merely execute steps; it continuously proves its own reliability through built-in system suitability gates.
Step-by-Step Methodology
Step 1: System Equilibration & Blank Validation (The Baseline Gate)
-
Action: Equilibrate a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 40°C. Inject a blank solution (Initial Mobile Phase).
-
Causality: The column is heated to 40°C to reduce mobile phase viscosity, enhancing mass transfer kinetics and preventing peak tailing of the lipophilic impurity.
-
Self-Validation: The system software must verify that no peak >0.05% of the target response exists at the impurity's expected retention time. If carryover is detected, the run automatically aborts, preventing false positives.
Step 2: System Suitability Testing (SST) (The Resolution Gate)
-
Action: Inject a resolution standard containing Levofloxacin API (10 µg/mL) and Tetrafluoro Impurity 1 (1 µg/mL).
-
Causality: Gradient elution (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile) ramps from 10% B to 90% B over 15 minutes. The acidic modifier ensures the API remains protonated for sharp peak shape, while the high organic ramp forces the lipophilic impurity off the column.
-
Self-Validation: The protocol dictates a hard stop if the resolution ( Rs ) between the API and the impurity is <2.0 . This proves the method's specificity in real-time, ensuring the trace impurity will not co-elute with the massive API peak tail.
Step 3: Sample Preparation & Injection
-
Action: Dissolve the API batch sample in a 50:50 Water:Acetonitrile diluent to a concentration of 1 mg/mL. Inject 10 µL.
-
Causality: The mixed aqueous-organic diluent is chosen to prevent sample solvent mismatch, which can cause peak distortion (the "solvent effect") at the head of the column.
Step 4: ESI-MS/MS Confirmation (The Identity Gate)
-
Action: Monitor the eluent using Positive Electrospray Ionization (ESI+). Target the precursor ion [M+H]+=350.1m/z .
-
Causality: Relying solely on UV absorbance is insufficient for trace impurities. MS/MS provides absolute structural confirmation.
-
Self-Validation: The system monitors the specific MRM transition (e.g., 350.1→304.1m/z , corresponding to the loss of the ethanol moiety from the ester). Peak purity is validated only if the ion ratio matches the reference standard within ±10% .
Self-validating analytical workflow for the detection of Levofloxacin Tetrafluoro Impurity 1.
Quality Control & Regulatory Implications
Under ICH Q3A(R2) guidelines, the presence of process-related impurities in new drug substances must be strictly controlled, typically to levels below 0.10% depending on the maximum daily dose.
Levofloxacin Tetrafluoro Impurity 1 is of particular interest to quality control teams because it acts as an indicator of synthesis efficiency. A spike in this impurity signals a failure in the cyclization reactor (e.g., insufficient base, temperature drop, or inadequate reaction time). Furthermore, uncyclized fluorinated aromatics can exhibit distinct toxicological profiles compared to the parent fluoroquinolone[1], making their quantification a non-negotiable aspect of batch release testing.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 135542674, Levofloxacin Tetrafluoro Impurity 1." PubChem. Available at:[Link]
-
Wikipedia. "Levofloxacin." Wikimedia Foundation. Available at:[Link]
-
StatPearls [Internet]. "Levofloxacin." NCBI Bookshelf, National Institutes of Health. Available at:[Link]

